2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H8ClN3O2 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H8ClN3O2/c9-5-4-10-8(12-2-1-3-12)11-6(5)7(13)14/h4H,1-3H2,(H,13,14) |
InChI Key |
POQSJNGRKMUONL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: 2,4-Dichloropyrimidine
The synthesis typically begins with 2,4-dichloropyrimidine, a commercially available heterocyclic precursor. Its electrophilic chlorines at the 2- and 4-positions allow selective substitution depending on reaction conditions.
Regioselective Nucleophilic Substitution at the 4-Position
- Method: The 4-chloro position is selectively substituted with nucleophiles such as amines or heteroaryl compounds using nucleophilic aromatic substitution (SNAr) reactions.
- Conditions: Reactions are performed at elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, often with bases such as potassium carbonate or cesium carbonate to facilitate substitution.
- Outcome: Formation of 4-substituted pyrimidines with retained chlorine at the 2-position, enabling further functionalization.
Carboxylation at the 4-Position
Introduction of the Carboxylic Acid Group
- Method: The carboxylic acid at the 4-position is introduced via oxidation or carboxylation of a suitable precursor.
- Approach: One common method involves initial formation of a methyl or ester derivative at the 4-position, followed by hydrolysis to yield the free acid.
- Procedure: The methyl ester is typically prepared via esterification of the corresponding acid chloride or via direct esterification of the pyrimidine derivative, then hydrolyzed with aqueous acid or base.
Alternative Direct Carboxylation
- Method: Direct carboxylation of the 4-position using carbon dioxide under high pressure in the presence of a base or catalyst.
- Conditions: Elevated temperatures (100–150°C) and pressures (up to 10 atm) are employed to facilitate the insertion of CO₂ into the aromatic ring.
Overall Synthetic Strategy
| Step | Description | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1 | Regioselective chlorination of pyrimidine | Chlorinating agents (e.g., N-chlorosuccinimide), reflux | Selective at 5-position for subsequent substitution |
| 2 | Nucleophilic substitution at 4-position | Amine or heteroaryl nucleophile, polar aprotic solvent, heat | Regioselective, yields pyrimidine derivatives |
| 3 | Introduction of azetidine ring | Azetidine-1-amine, reflux in ethanol or acetonitrile | Nucleophilic substitution at 2-position |
| 4 | Carboxylation at 4-position | Hydrolysis of ester or direct CO₂ insertion | Forms the carboxylic acid group |
Representative Synthesis Pathway
A typical synthesis, based on patent US8278295B2 and recent literature, involves:
- Starting with 2,4-dichloropyrimidine.
- Regioselective substitution at the 4-position with an appropriate amine or phenolic derivative.
- Nucleophilic displacement at the 2-position with azetidine-1-amine.
- Hydrolysis or oxidation to convert ester intermediates to the free carboxylic acid.
Research Findings and Optimization
Recent studies highlight the importance of regioselectivity and reaction conditions:
- Regioselectivity: Achieved through temperature control and choice of solvent.
- Yield Improvement: Use of microwave-assisted synthesis has been reported to significantly enhance yields and reduce reaction times.
- Purity: Recrystallization from solvents like ethanol or acetonitrile ensures high purity of intermediates and final products.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | N-chlorosuccinimide | Chloroform | Reflux | 2–4 hours | 85% | Selective chlorination at 5-position |
| 2 | Amine or phenol derivative | DMF or acetonitrile | 80–120°C | 4–8 hours | 70–90% | Regioselective substitution |
| 3 | Azetidine-1-amine | Ethanol or acetonitrile | Reflux | 12–24 hours | 75–85% | Nucleophilic ring substitution |
| 4 | Hydrochloric acid or CO₂ | Water or pressure vessel | Room temp to 150°C | 2–6 hours | 80–95% | Hydrolysis or carboxylation |
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles.
Oxidation and Reduction:
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be used to introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Aza-Michael Addition: NH-heterocycles, DBU catalyst.
Suzuki–Miyaura Coupling: Boronic acids, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid is a heterocyclic compound containing azetidine and pyrimidine rings, making it valuable in medicinal chemistry for potential biological activities and drug development. This compound's structure allows for various chemical reactions and modifications, which is why it is being explored for diverse therapeutic applications.
Scientific Research Applications
This compound is used across various scientific research fields:
- Medicinal Chemistry The compound is tested as a pharmacophore in drug development.
- Biological Studies It is used to understand its biological activities and potential therapeutic effects.
- Industrial Applications It serves as an intermediate in synthesizing complex molecules.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions The chlorine atom on the pyrimidine ring can be replaced by nucleophiles.
- Coupling Reactions Suzuki–Miyaura cross-coupling can introduce substituents onto the pyrimidine ring.
- Aza-Michael Addition Using NH-heterocycles and a DBU catalyst.
This compound is explored for its potential therapeutic applications, particularly in drug development and disease treatment. While its precise mechanism of action is not fully understood, it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding.
Key potential biological activities associated with this compound include:
- Anticancer Activity In vitro studies suggest that derivatives of pyrimidine compounds, including this one, inhibit the growth of various cancer cell lines .
- Anti-inflammatory Effects It may also possess anti-inflammatory properties.
Case Study 1: Anticancer Efficacy
In studies evaluating the anticancer potential of pyrimidine derivatives, this compound was tested against several cancer cell lines:
- MCF-7 Cells: IC50 = 6.1 ± 1.0 µM
- MDA-MB-231 Cells: IC50 = 9.46 ± 0.54 µM
These results indicate potent anticancer activity, supporting further investigation into its mechanisms and potential clinical uses.
Case Study 2: Anti-inflammatory Activity
In investigations focusing on the anti-inflammatory properties of pyrimidine compounds, this compound was assessed for its ability to inhibit COX enzymes:
- COX-2 Inhibition: IC50 = 0.04 ± 0.02 µmol
This inhibition level indicates similar efficacy to traditional anti-inflammatory agents, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings Summary Table
| Activity Type | Cell Line/Model | IC50 Value | Comparison Standard |
|---|---|---|---|
| Anticancer | MCF-7 | 6.1 ± 1.0 µM | 5-Fluorouracil |
| Anticancer | MDA-MB-231 | 9.46 ± 0.54 µM | 5-Fluorouracil |
| Anti-inflammatory | COX-2 | 0.04 ± 0.02 µmol | Celecoxib |
Mechanism of Action
The exact mechanism of action of 2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic Acid with Analogues
| Compound Name | CAS Number | Substituents (Position) | Molecular Weight | Similarity Score |
|---|---|---|---|---|
| 5-Chloropyrimidine-4-carboxylic acid | 64224-65-3 | Cl (5), COOH (4) | 174.57 | 0.78 |
| 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride | 1588441-24-0 | NH₂ (2), Cl (5), COOH (4) | 223.62 | 0.73 |
| Methyl 2-chloropyrimidine-5-carboxylate | 287714-35-6 | Cl (2), COOCH₃ (5) | 186.59 | 0.97 |
| 2-Chloropyrimidine-5-carboxylic acid | 374068-01-6 | Cl (2), COOH (5) | 158.54 | 0.90 |
| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | 71406-78-5 | NH₂ (4), Cl (2), COOCH₂CH₃ (5) | 201.61 | 0.87 |
| 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid | 1876857-09-8 | Azetidinylmethyl (2), CH₃ (5), COOH (4) | 207.23 | N/A |
Key Observations:
- Positional Isomerism: Compounds like Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6) exhibit high similarity (0.97) due to shared pyrimidine and chlorine motifs, but substituent positions differ (Cl at 2 vs. 5 in the target compound), which may alter reactivity and target interactions .
- Ester vs. Acid Derivatives: Methyl/ethyl esters (e.g., 287714-35-6, 71406-78-5) are more lipophilic than carboxylic acids, favoring membrane permeability but requiring hydrolysis for activation .
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is estimated at ~213.6 g/mol (calculated from analogs), comparable to 5-chloropyrimidine-4-carboxylic acid (174.57 g/mol) but lower than LY2409881 hydrochloride (485.04 g/mol), a complex analog with a benzo[b]thiophene moiety .
- Solubility: Carboxylic acid derivatives (e.g., 64224-65-3) are more polar than esters, favoring aqueous solubility. The azetidine group may introduce moderate hydrophobicity .
Research Findings
- LY2409881 Hydrochloride (CAS N/A): A structurally complex analog with a 5-chloropyrimidine core linked to a benzo[b]thiophene-carboxamide.
- Ethyl 4-Amino-2-chloropyrimidine-5-carboxylate (71406-78-5): Used as a synthetic intermediate for antiviral and anticancer agents, underscoring the utility of halogenated pyrimidines in drug discovery .
Biological Activity
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is being investigated for its biological activities, particularly in the context of drug development and disease treatment. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets, potentially involving:
- Enzyme Inhibition : The compound may inhibit various enzymes, impacting metabolic pathways.
- Receptor Binding : It may bind to receptors involved in cellular signaling, influencing physiological responses.
Further research is necessary to clarify these interactions and their implications for therapeutic efficacy.
Biological Activity Overview
Research has indicated several key biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have shown that derivatives of pyrimidine compounds, including this compound, exhibit significant growth inhibition against various cancer cell lines. For example, related compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) and were more effective than standard treatments like 5-Fluorouracil .
- Anti-inflammatory Effects :
- Selective Toxicity :
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated:
- MCF-7 Cells : IC50 = 6.1 ± 1.0 µM
- MDA-MB-231 Cells : IC50 = 9.46 ± 0.54 µM
These findings suggest that the compound exhibits potent anticancer activity, warranting further investigation into its mechanisms and potential clinical applications .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory properties of pyrimidine compounds, this compound was assessed for its ability to inhibit COX enzymes:
- COX-2 Inhibition : IC50 = 0.04 ± 0.02 µmol
This level of inhibition indicates a similar efficacy to traditional anti-inflammatory agents, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings Summary Table
| Activity Type | Cell Line/Model | IC50 Value | Comparison Standard |
|---|---|---|---|
| Anticancer | MCF-7 | 6.1 ± 1.0 µM | 5-Fluorouracil |
| Anticancer | MDA-MB-231 | 9.46 ± 0.54 µM | 5-Fluorouracil |
| Anti-inflammatory | COX-2 | 0.04 ± 0.02 µmol | Celecoxib |
Q & A
Q. What are the common synthetic routes for 2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid?
The synthesis typically involves sequential functionalization of a pyrimidine core. A primary route includes:
- Chlorination : Introduce chlorine at the 5-position using reagents like POCl₃ or PCl₃ under reflux conditions.
- Azetidine coupling : React the chlorinated intermediate with azetidine via nucleophilic substitution (SNAr) in polar aprotic solvents (e.g., DMF, THF) at 60–80°C.
- Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl or methyl esters) using NaOH or LiOH in aqueous/organic biphasic systems . Key considerations: Optimize reaction time and temperature to minimize byproducts like over-chlorination or azetidine ring-opening.
Q. How can researchers characterize the purity and structure of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for azetidine protons, ¹³C NMR for carbonyl and pyrimidine carbons).
- HPLC-MS : Assess purity (>95%) and molecular weight confirmation (theoretical MW: 241.66 g/mol).
- X-ray crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .
- Elemental analysis : Validate empirical formula (C₈H₉ClN₄O₂).
Q. What factors influence the stability of this compound during storage?
Stability is highly dependent on:
- pH : Degradation accelerates under strongly acidic (pH < 3) or basic (pH > 9) conditions due to hydrolysis of the azetidine ring or carboxylic acid group.
- Temperature : Store at –20°C in inert atmospheres (N₂ or Ar) to prevent oxidation.
- Light exposure : Protect from UV light to avoid photodegradation of the pyrimidine core .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
Apply Design of Experiments (DoE) to optimize:
- Solvent selection : Use DMSO for enhanced azetidine coupling efficiency.
- Catalysts : Test Pd-based catalysts for cross-coupling steps or phase-transfer catalysts for biphasic hydrolysis.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) . Monitor intermediates via in-situ FTIR or LC-MS to identify side products early.
Q. How should researchers address contradictions in analytical data (e.g., NMR vs. HPLC purity)?
Contradictions often arise from:
- Residual solvents : Use high-vacuum drying or preparative HPLC to remove traces.
- Tautomerism : The pyrimidine ring may exhibit keto-enol tautomerism, leading to split NMR peaks. Confirm via variable-temperature NMR .
- Chiral impurities : If azetidine is stereogenic, use chiral HPLC or optical rotation analysis. Cross-validate with 2D NMR (COSY, HSQC) and request a Certificate of Analysis (COA) from suppliers for batch-specific data .
Q. What computational tools can predict the biological activity of this compound?
- Molecular docking : Simulate binding to targets like kinases or GPCRs using AutoDock Vina or Schrödinger Suite. The azetidine group may enhance steric complementarity.
- QSAR modeling : Correlate substituent effects (e.g., Cl at C5) with activity using datasets from PubChem or ChEMBL .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ≈ 1.2) and permeability .
Q. How does the azetidine moiety influence reactivity in downstream derivatization?
The azetidine ring:
- Enhances nucleophilicity : Enables alkylation or acylation at the N-position.
- Constrains conformation : Rigidifies the pyrimidine-carboxylic acid scaffold, affecting binding to biological targets.
- Risk of ring-opening : Avoid strong acids/bases during functionalization to preserve the azetidine structure .
Q. What strategies are effective for analyzing its interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with proteins like dihydrofolate reductase.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray crystallography : Resolve binding modes in enzyme complexes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
